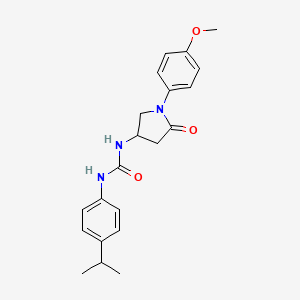

4-Methoxy-indan-5-carboxylic acid

カタログ番号 B2620813

CAS番号:

91143-09-8

分子量: 192.214

InChIキー: BPKOGZNQDZLMOL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Chemical Reactions Analysis

Carboxylic acids, such as 4-Methoxy-indan-5-carboxylic acid, can undergo a variety of reactions. They can form ionic salts when reacting with bases . They can also undergo substitution reactions where the hydroxyl group of a carboxylic acid is replaced by another nucleophilic group .科学的研究の応用

Photocleavage Efficiency and Chemical Synthesis

- Photolysis of Photolabile Precursors : Studies have demonstrated that aromatic substituents such as the 4-methoxy group can significantly enhance the efficiency of photolysis in compounds like 1-acyl-7-nitroindolines. This improvement in photolysis efficiency has practical implications in the release of neuroactive amino acids and could potentially extend to the photolytic behavior of 4-Methoxy-indan-5-carboxylic acid derivatives (Papageorgiou & Corrie, 2000).

Corrosion Inhibition

- Corrosion Control in Industrial Materials : The inhibitory effects of compounds related to 4-Methoxy-indan-5-carboxylic acid, such as 4-MAT, on mild steel corrosion in acidic environments highlight their utility in protecting industrial materials. These findings suggest that derivatives of 4-Methoxy-indan-5-carboxylic acid could also serve as effective corrosion inhibitors, offering potential applications in materials science and engineering (Bentiss et al., 2009).

Organic Synthesis and Catalysis

- Synthetic and Catalytic Applications : The facilitation of specific chemical transformations by 4-Methoxy-indan-5-carboxylic acid derivatives could be anticipated, given the documented efficacy of related compounds in catalyzing the synthesis of complex molecules and enhancing reaction efficiencies. For instance, the conversion of carboxylic acids into esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate showcases the potential utility of methoxy-substituted compounds in organic synthesis (Shah et al., 2014).

Environmental and Green Chemistry

- Degradation and Wastewater Treatment : Research on the electrochemical reduction and oxidation of bromophenols suggests potential pathways for the environmental degradation of aromatic compounds, including those related to 4-Methoxy-indan-5-carboxylic acid. This opens up possibilities for the compound's involvement in water treatment and pollution mitigation strategies (Xu et al., 2018).

Polymer Science and Biodegradable Materials

- Polymerization Processes : The synthesis and polymerization of O-carboxyanhydrides derived from related compounds offer insights into the development of biodegradable polymers. This suggests that 4-Methoxy-indan-5-carboxylic acid could play a role in the creation of environmentally friendly materials, contributing to the field of sustainable polymer science (Pounder et al., 2011).

特性

IUPAC Name |

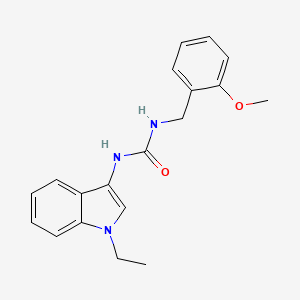

4-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-8-4-2-3-7(8)5-6-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKOGZNQDZLMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-indan-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

To a clear solution of 4-Methoxy-indan-5-carbaldehyde (11.5 gm, 0.065 mole) in Dichloromethane (100 ml), Sulphamic acid (19.0 gm, 0.196 mole) was added at 25-28°. A solution of Sodium chlorite (15.28 gm, 0.169 mole) in water (50 ml) was added at 5-10° C. The reaction mixture was stirred for 5 hours at 25-28° C. Finally the reaction mixture was poured into water (200 ml) and extracted with Dichloromethane (2×200 ml). The organic layer was dried over Sodium sulphate, distilled under vacuum to give 12.0 gm of desired product as a viscous oil.

Name

Yield

96%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)

![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)